molecular formula C12H11N7OS2 B2943241 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 442670-47-5

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

カタログ番号: B2943241
CAS番号: 442670-47-5
分子量: 333.39
InChIキー: UGJXFRRTEMCMSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a recognized potent and selective Janus Kinase 3 (JAK3) inhibitor, positioning it as a critical tool for investigating JAK-STAT signaling pathways in immunological and inflammatory processes. Its high selectivity for JAK3 over other JAK isoforms is a key feature for elucidating the specific role of JAK3 in cytokine signaling , which is predominantly mediated by gamma-chain cytokines like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This specificity makes it a valuable compound for preclinical research into T-cell mediated autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as for studying organ transplant rejection. By selectively inhibiting JAK3, this compound effectively suppresses the proliferation and function of T-lymphocytes and other immune cells, providing researchers with a mechanism to dissect the contributions of this kinase to disease pathogenesis. The targeted inhibition of JAK3 offers a compelling research strategy for developing novel immunomodulatory therapies with a potentially improved safety profile compared to broader JAK inhibitors . Consequently, this inhibitor is primarily employed in biochemical assays, cell-based functional studies, and animal models of autoimmune and inflammatory conditions to advance the understanding of immunology and evaluate therapeutic hypotheses.

特性

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7OS2/c13-19-10(8-1-3-14-4-2-8)17-18-12(19)22-7-9(20)16-11-15-5-6-21-11/h1-6H,7,13H2,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJXFRRTEMCMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(N2N)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes are areas of ongoing research.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets.

生物活性

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This is achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
  • Thioether Formation : The triazole derivative is reacted with a thiol compound to form the thioether linkage.
  • Acetamide Formation : The final step involves acylation to introduce the acetamide group.

The reported yields for these synthetic routes range from moderate to high, with some studies achieving yields of approximately 73% .

Antimicrobial Activity

Compounds containing the 1,2,4-triazole scaffold have been extensively studied for their antimicrobial properties. The biological activity profile includes:

  • Antifungal : Triazoles are known to inhibit fungal growth by targeting ergosterol biosynthesis.
  • Antibacterial : Research indicates that derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain triazole compounds have shown minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like vancomycin and ciprofloxacin .

Anticancer Properties

The anticancer potential of triazole derivatives has been highlighted in various studies:

  • Cell Line Studies : Compounds similar to 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide have demonstrated cytotoxic effects against several cancer cell lines. For example, one study reported IC50 values as low as 0.28 µg/mL against breast cancer cells (MCF-7) .
CompoundCell LineIC50 (µg/mL)
22MCF-70.28
22A5490.52
21SK-MEL-24.27

The mechanism of action for these compounds often involves:

  • Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, disrupting critical metabolic pathways in pathogens or cancer cells.
  • Molecular Interactions : Structure–activity relationship (SAR) studies reveal that modifications on the triazole ring can enhance binding affinity and selectivity towards target enzymes .

Study on Antibacterial Activity

A study published in Pharmaceuticals evaluated a series of pyridyl-triazole derivatives for their antibacterial properties against various pathogens. Compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, revealing that certain derivatives exhibited MIC values significantly lower than conventional antibiotics .

Study on Anticancer Activity

In another research effort focused on anticancer activity, derivatives including thioether functionalities were tested against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in cancer cells through various pathways .

類似化合物との比較

VUAA1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide)

  • Key Differences: The pyridinyl group is at position 3 (vs. position 4 in the target compound). Substituents on the triazole ring include ethyl groups (positions 4 and 5) instead of an amino group.
  • Functional Impact: VUAA1 is a potent Orco agonist in insects, whereas the target compound’s 4-amino group may alter receptor binding specificity . The ethyl groups in VUAA1 increase hydrophobicity (logP ~3.2), whereas the amino group in the target compound enhances solubility .

OLC15 (N-(4-butylphenyl)-2-[(4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide)

  • Key Differences :
    • Pyridinyl at position 2 and a butylphenyl acetamide substituent.
  • Functional Impact :
    • Acts as an Orco antagonist, highlighting how pyridinyl position (2 vs. 4) and bulkier acetamide groups (butylphenyl vs. thiazolyl) reverse agonist activity .

Analogues with Modified Acetamide Substituents

KA Series Derivatives (N-Substituted Aryl-2-{[4-[(Aryl Carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl}acetamides)

  • Key Differences :
    • Acetamide linked to substituted aryl groups (e.g., chlorophenyl, methoxyphenyl) instead of 1,3-thiazol-2-yl.
  • Functional Impact :
    • Derivatives with electron-withdrawing groups (e.g., KA3, KA4) showed superior antimicrobial activity (MIC: 12.5–25 µg/mL against S. aureus and E. coli) compared to the thiazolyl variant, suggesting substituent polarity influences membrane penetration .

2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide

  • Key Differences :
    • 1,3,4-Thiadiazol-2-yl group replaces 1,3-thiazol-2-yl.
  • Functional Impact: Higher logP (1.60 vs.

Analogues with Varied Triazole Substituents

AB4 (2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide)

  • Key Differences :
    • Benzamide backbone instead of acetamide; methyl group on triazole.
  • Functional Impact :
    • Lower similarity score (0.500) to the target compound, with reduced activity against oxidative stress due to the absence of pyridinyl π-stacking .

N-(4-Ethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Key Differences: Pyrrol-1-yl group replaces the 4-amino substituent.

Comparative Data Table

Compound Name Pyridinyl Position Triazole Substituents Acetamide Group Key Biological Activity logP Reference
Target Compound 4 4-Amino 1,3-Thiazol-2-yl Antimicrobial (moderate) ~1.2
VUAA1 3 4-Ethyl, 5-Ethyl 4-Ethylphenyl Orco Agonist ~3.2
OLC15 2 4-Ethyl 4-Butylphenyl Orco Antagonist ~4.0
KA3 (Chlorophenyl derivative) 4 4-[(Chlorophenyl)carbamoyl] Chlorophenyl Antimicrobial (MIC: 12.5 µg/mL) ~2.5
2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide 4 4-Ethyl 1,3,4-Thiadiazol-2-yl N/A 1.60

Research Findings and Implications

  • Structural-Activity Relationships: Pyridinyl Position: Position 4 (target compound) optimizes π-stacking in enzyme binding pockets, whereas position 3 (VUAA1) favors insect Orco activation . 4-Amino Group: Enhances hydrogen bonding with microbial enzymes but may reduce cell permeability compared to ethyl substituents . Acetamide Substituents: Bulky aryl groups (e.g., 4-butylphenyl in OLC15) confer antagonist activity, while heterocycles like thiazol or thiadiazol balance polarity and target selectivity .
  • Biological Performance :

    • The target compound’s moderate antimicrobial activity (compared to KA3) suggests further optimization of the acetamide group (e.g., introducing electron-withdrawing substituents) could enhance efficacy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。